Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)-
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Overview
Description
N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide is a chemical compound belonging to the chromanone family Chromanones are a subset of benzopyran derivatives, characterized by the fusion of a benzene ring to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide typically involves the reaction of 6,7-dimethyl-4-chromanone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry approaches are also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethyl-4-oxochroman-6-yl)acetamide
- N-(3,4-Dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)acetamide
Uniqueness
N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide is unique due to its specific substitution pattern on the chromanone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
54444-54-1 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-(6,7-dimethyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C13H15NO3/c1-7-4-10-12(5-8(7)2)17-6-11(13(10)16)14-9(3)15/h4-5,11H,6H2,1-3H3,(H,14,15) |
InChI Key |
KZBXMTFMUNEOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC(C2=O)NC(=O)C |
Origin of Product |
United States |
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